Furalaxyl (CAS No. 57646-30-7): A Comprehensive Technical Guide
Furalaxyl (CAS No. 57646-30-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furalaxyl, with the CAS number 57646-30-7, is a systemic fungicide belonging to the phenylamide group of chemicals.[1][2] It is recognized for its efficacy against a range of fungal pathogens, particularly those within the Oomycetes class, such as Phytophthora and Pythium species.[2][3] This technical guide provides an in-depth overview of Furalaxyl, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Physicochemical Properties
Furalaxyl is a white crystalline solid at room temperature.[4] It exhibits moderate solubility in water and higher solubility in organic solvents.[1][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Furalaxyl
| Property | Value | Reference |
| CAS Number | 57646-30-7 | [1] |
| Molecular Formula | C₁₇H₁₉NO₄ | [1][5] |
| Molecular Weight | 301.34 g/mol | [5] |
| IUPAC Name | methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate | |
| Synonyms | Fongarid, CGA 38140 | [5] |
| Melting Point | 70-84 °C | [6] |
| Boiling Point | 420.1±45.0 °C (Predicted) | [3] |
| Density | 1.179±0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | 230 mg/L (at 20 °C) | [3][4] |
| Vapor Pressure | 7 x 10⁻⁵ Pa (at 20 °C) | [3] |
| XLogP3 | 2.6 | [5] |
Mechanism of Action
Furalaxyl functions as a systemic fungicide with both protective and curative properties.[4] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6] This is achieved by specifically targeting and inhibiting RNA polymerase I, an enzyme essential for the transcription of rRNA genes.[2][6] The disruption of rRNA synthesis ultimately leads to the cessation of protein synthesis and cell growth, proving lethal to the fungal pathogen. Furalaxyl is particularly effective against fungi in the order Peronosporales.[2][7]
Caption: Mechanism of action of Furalaxyl in fungal cells.
Synthesis
Furalaxyl, chemically known as methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alaninate, can be synthesized through a multi-step process. A general procedure for the synthesis of N-acyl-N-arylalaninates, the chemical class to which Furalaxyl belongs, is outlined below.
Experimental Protocol: General Synthesis of N-acyl-N-arylalaninates
This protocol is adapted from a general method for synthesizing N-acyl-N-arylalaninates and can be modified for the specific synthesis of Furalaxyl.
Step 1: Preparation of Methyl N-aryl-(RS)-alaninates
-
Dissolve 10.0 mmol of the corresponding aniline derivative (e.g., 2,6-dimethylaniline) in 15 mL of dry dimethylformamide (DMF).
-
Add 1.0 equivalent of potassium carbonate and 2.0 equivalents of potassium iodide to the solution.
-
Add 12.0 mmol of methyl-(RS)-2-chloropropionate dropwise to the reaction mixture.
-
Heat the mixture with stirring to 80 °C for 16–20 hours.
-
Filter the precipitate and wash it with DMF.
-
Pour the filtrate into 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic fractions, wash with water (3 x 100 mL) and 1N HCl (2 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Distill off the solvent.
-
Purify the product using column chromatography with an eluent of ethyl acetate/hexane (1:5 or 1:9).
Step 2: N-acylation to form Methyl N-(Heteryl-5-carbonyl)-N-aryl-(RS)-alaninates
-
Add 1.5 mmol of the appropriate acid chloride (e.g., 2-furoyl chloride) dropwise to 1.0 mmol of the methyl aryl-(RS)-alaninate (from Step 1) in 10 mL of dry tetrahydrofuran.
-
While cooling, add 1.5 mmol of triethylamine.
-
The reaction proceeds to yield the final N-acylated product.
Caption: General workflow for the synthesis of Furalaxyl.
Analytical Methods
The determination of Furalaxyl residues in various matrices such as soil, water, and plant tissues is crucial for environmental monitoring and food safety. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.
Gas Chromatography (GC)
A rapid and sensitive method for determining Furalaxyl residues involves extraction followed by GC analysis.
4.1.1. Experimental Protocol: GC Analysis of Furalaxyl Residues
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Sample Preparation:
-
Soils and Peat Composts: Extract air-dried samples with acetone using a Soxhlet apparatus.
-
Plants: Macerate the sample with acetone. After filtration and dilution with water, partition with chloroform.
-
Nutrient Solutions: Extract directly with chloroform.
-
-
Chromatographic Conditions:
-
Injector: Splitless mode.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Nitrogen-selective detector (NSD) or a mass spectrometer.[8] A nitrogen chemiluminescence detector (NCD) can also be used for its high selectivity and sensitivity to nitrogen-containing compounds.[9][10]
-
Column: A suitable capillary column, such as one with a non-polar or medium-polarity stationary phase.
-
Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
-
Quantification: Use an external or internal standard method for quantification.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
HPLC and LC-MS/MS methods are widely used for the analysis of Furalaxyl, especially for its enantioselective separation and quantification.
4.2.1. Experimental Protocol: Enantioselective HPLC Analysis of Furalaxyl
-
Sample Preparation: Extract the sample with a suitable solvent like acetonitrile. The extract may require a clean-up step using solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column is essential for enantiomeric separation. For example, a RegisPack column (5 µm, 25 cm x 4.6 mm) can be used.[11]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.[11]
-
Flow Rate: Typically around 1.5 mL/min.[11]
-
Detection: UV detector set at 220 nm.[11]
-
-
Data Analysis: Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.
4.2.2. Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Similar to HPLC, involving extraction and clean-up.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each Furalaxyl enantiomer.
-
Caption: General analytical workflow for Furalaxyl determination.
Toxicology
The toxicological profile of Furalaxyl is essential for assessing its risk to human health and the environment. Acute oral toxicity is a key parameter in this assessment.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This protocol provides a framework for assessing the acute oral toxicity of Furalaxyl.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often more sensitive.
-
Housing and Feeding: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard laboratory diet and water ad libitum, but fast animals overnight before dosing.
-
Dose Administration:
-
Administer Furalaxyl as a single oral dose by gavage. The substance can be dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
The test is typically initiated at a starting dose (e.g., 300 mg/kg) and then increased or decreased in subsequent animals based on the observed effects, using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
-
Pathology: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Determine the dose at which evident toxicity or mortality occurs. The results are used to classify the substance according to its acute oral toxicity.
Environmental Fate
The environmental persistence and degradation of Furalaxyl are important considerations for its agricultural use.
Soil Dissipation
Furalaxyl degrades in soil, and this degradation can be enantioselective.
6.1.1. Experimental Protocol: Terrestrial Field Dissipation Study
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Site Selection: Choose a field site with soil and climatic conditions representative of the intended use area.
-
Plot Design: Establish treated and control plots.
-
Application: Apply Furalaxyl to the treated plots at a known rate, mimicking agricultural practice.
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Soil Sampling: Collect soil cores from different depths at various time intervals after application.
-
Sample Analysis: Analyze the soil samples for Furalaxyl and its potential degradation products using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the dissipation rate and half-life of Furalaxyl in the soil. The half-life for S-furalaxyl has been reported to be between 19.3 and 49.5 days, and for R-furalaxyl between 11.4 and 34.7 days, indicating faster degradation of the R-enantiomer in some soils.[7]
Photodegradation
Furalaxyl can undergo photodegradation in the presence of light. In the presence of oxygen and a sensitizer, it can transform into N-disubstituted formamide, maleic anhydride, and a 2(5H)-furanone derivative.[12]
6.2.1. Experimental Protocol: Photodegradation Study
-
Sample Preparation: Prepare aqueous solutions of Furalaxyl, potentially with a photosensitizer.
-
Irradiation: Expose the solutions to a light source that simulates sunlight (e.g., a xenon arc lamp) or to natural sunlight.
-
Sampling: Collect aliquots of the solution at different time points during irradiation.
-
Analysis: Analyze the samples to determine the concentration of Furalaxyl and to identify any photoproducts, typically using HPLC or LC-MS.
-
Data Analysis: Determine the rate of photodegradation and identify the degradation pathway.
Caption: Environmental fate pathways of Furalaxyl.
Conclusion
Furalaxyl is a potent and selective systemic fungicide with a well-defined mechanism of action. This guide has provided a comprehensive overview of its key technical aspects, including its chemical and physical properties, synthesis, analytical methods for its detection, toxicological evaluation, and environmental fate. The detailed protocols and diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug and pesticide development, facilitating further investigation and application of this important compound.
References
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- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. agc-chemicals.com [agc-chemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Unique selective detectors for gas chromatography: nitrogen and sulfur chemiluminescence detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Furalaxyl - Regis Technologies [registech.com]
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